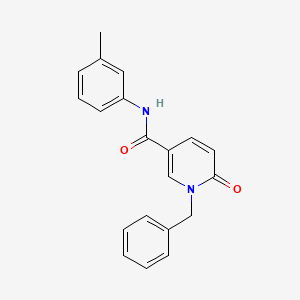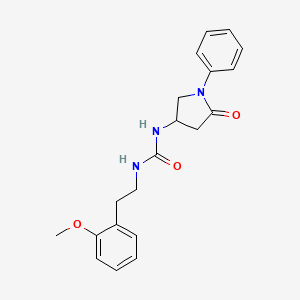
2-吗啉-6-(三氟甲基)烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to “2-Morpholino-6-(trifluoromethyl)nicotinic acid” has been reported in the literature . For instance, the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed . Another study reported the development of compounds on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold as promising RNase H dual inhibitors .Molecular Structure Analysis
The molecular structure of “2-Morpholino-6-(trifluoromethyl)nicotinic acid” can be analyzed based on similar compounds. For example, “6-(Trifluoromethyl)nicotinic acid” has a molecular formula of CHFNO, an average mass of 191.107 Da, and a monoisotopic mass of 191.019409 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Morpholino-6-(trifluoromethyl)nicotinic acid” can be inferred from similar compounds. For instance, “6-Trifluoromethylnicotinic acid” is a white powder with a melting point of 193-197 °C, a boiling point of 259.3℃ at 760 mmHg, and a density of 1.484 g/cm3 .科学研究应用
Agrochemicals and Crop Protection
MTNA derivatives play a crucial role in safeguarding crops from pests. The introduction of fluazifop-butyl , the first TFMP (trifluoromethylpyridine) derivative, revolutionized the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds exhibit potent pesticidal activity, contributing to sustainable agriculture and food security .
Pharmaceutical Intermediates
MTNA serves as a valuable pharmaceutical intermediate. Researchers utilize it in the synthesis of more complex molecules. Its trifluoromethyl group imparts unique reactivity, enabling the construction of diverse drug candidates. As a building block, MTNA contributes to drug discovery and development .
Antiviral Agents
Recent studies have explored MTNA derivatives as potential antiviral agents. Their structural features, including the trifluoromethyl moiety, make them promising candidates for inhibiting viral enzymes or interfering with viral replication. Researchers investigate their efficacy against viruses such as HIV and influenza .
Anti-Inflammatory Compounds
The trifluoromethylpyridine scaffold in MTNA derivatives offers opportunities for designing anti-inflammatory drugs. By modulating specific pathways, these compounds may mitigate inflammation-related diseases, including autoimmune disorders and chronic inflammatory conditions .
Metabolic Disorders and Insulin Sensitizers
Researchers are exploring MTNA derivatives as potential insulin sensitizers. Their ability to influence glucose metabolism and insulin signaling pathways makes them relevant in managing metabolic disorders like type 2 diabetes. These compounds hold promise for improving insulin resistance and glycemic control .
Chemical Biology and Target Identification
MTNA derivatives serve as valuable tools in chemical biology. Scientists use them to probe biological processes, identify protein targets, and unravel cellular pathways. By incorporating fluorine atoms, these compounds enhance their interactions with biomolecules, aiding in drug target validation and mechanism-of-action studies .
安全和危害
The safety data sheet for “2-Methyl-6-(trifluoromethyl)nicotinic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
未来方向
The future directions for “2-Morpholino-6-(trifluoromethyl)nicotinic acid” could involve its diverse applications in scientific research, including drug development and catalysis. Additionally, the development of new allosteric RNase H inhibitors active against viral replication is a promising lead .
属性
IUPAC Name |
2-morpholin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)8-2-1-7(10(17)18)9(15-8)16-3-5-19-6-4-16/h1-2H,3-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBYYSPAFRQJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-6-(trifluoromethyl)nicotinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2631167.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2631170.png)

![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631172.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2631176.png)
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2631177.png)

